molecular formula C20H16FN5O2S B2941269 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 852373-93-4

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2941269
CAS RN: 852373-93-4
M. Wt: 409.44
InChI Key: GWAQJZDCUYPXBP-UHFFFAOYSA-N
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Description

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O2S and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds structurally related to the one have shown promising anticancer effects. For instance, modifications to enhance the anticancer activity of PI3K inhibitors have been explored by replacing acetamide groups with alkylurea, leading to compounds with potent antiproliferative activities against human cancer cell lines and lower toxicity. This approach indicates a potential route for the development of effective anticancer agents with reduced side effects (Xiao-meng Wang et al., 2015). Similarly, the synthesis and evaluation of novel derivatives have been conducted to assess their antioxidant and anticancer activities, showing significant effects against glioblastoma and breast cancer cell lines, which underscores the therapeutic potential of these compounds (I. Tumosienė et al., 2020).

Antimicrobial and Antiviral Activities

Research has also been extended to the antimicrobial and antiviral potentials of such compounds. Studies include the synthesis of heterocycles incorporating a thiadiazole moiety, evaluated for their insecticidal activities against specific pests, indicating their potential use in pest control strategies (A. Fadda et al., 2017). Moreover, some compounds have been identified with promising antiviral activity against hepatitis-A virus, suggesting a potential for developing new antiviral agents (A. H. Shamroukh & Mohamed. A. Ali, 2008).

Anti-inflammatory and Analgesic Applications

The exploration of anti-inflammatory and analgesic properties is another area of interest. Synthesized compounds have been evaluated for their potential as novel analgesic/anti-inflammatory agents, showing significant activity with negligible gastrointestinal toxicity, which could lead to the development of safer anti-inflammatory medications (S. P. Aytaç et al., 2009).

Antioxidant Properties

Additionally, the antioxidant capabilities of similar compounds have been investigated. The synthesis of derivatives bearing certain moieties has resulted in compounds with significant antioxidant ability, which could be beneficial in the development of new antioxidant agents for various therapeutic applications (R. M. Shakir et al., 2017).

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-16-4-2-3-15(11-16)22-18(27)12-29-19-10-9-17-23-24-20(26(17)25-19)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAQJZDCUYPXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide

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